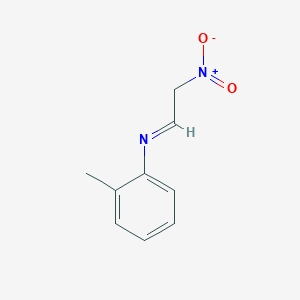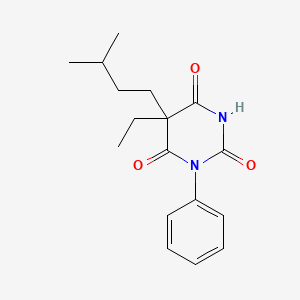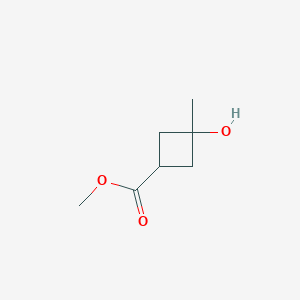
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate typically involves the reaction of 2-methylpropyl carbamate with 2-chloroethylamine under nitrosation conditions. The reaction is usually carried out in the presence of a nitrosating agent such as sodium nitrite in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nitrosation reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloroethyl group.
Major Products Formed
Oxidation: Oxidation products may include nitro derivatives.
Reduction: Reduction typically yields amine derivatives.
Substitution: Substitution reactions result in the formation of various substituted carbamates.
科学研究应用
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso and carbamate functionalities.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate involves the interaction of its nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular function. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
- 2-methylpropyl N-(2-chloroethyl)-N-methylcarbamate
- 2-methylpropyl N-(2-chloroethyl)carbamate
Comparison
Compared to similar compounds, 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate is unique due to the presence of both the nitroso and chloroethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity. The nitroso group, in particular, is responsible for its ability to modify DNA and proteins, making it a compound of interest in medicinal chemistry.
属性
CAS 编号 |
10182-51-1 |
|---|---|
分子式 |
C7H13ClN2O3 |
分子量 |
208.64 g/mol |
IUPAC 名称 |
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C7H13ClN2O3/c1-6(2)5-13-7(11)10(9-12)4-3-8/h6H,3-5H2,1-2H3 |
InChI 键 |
HKPYVZWGPKHGCV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


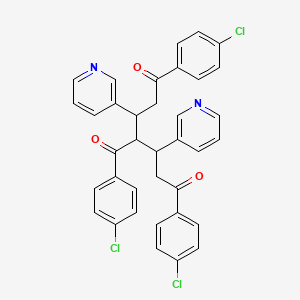
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
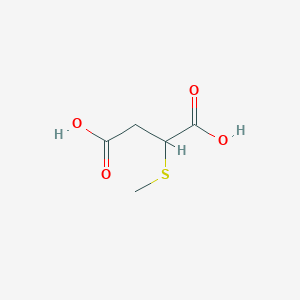
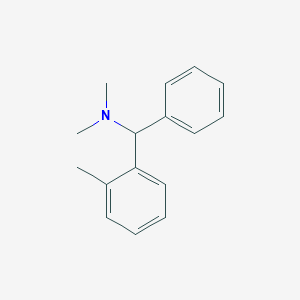
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
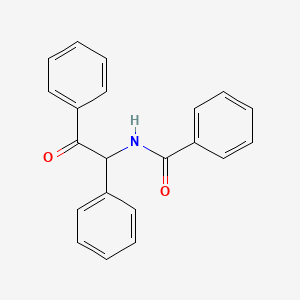
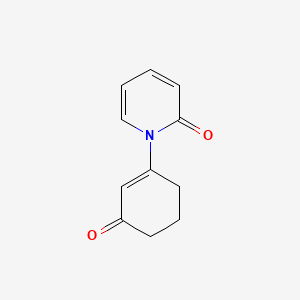
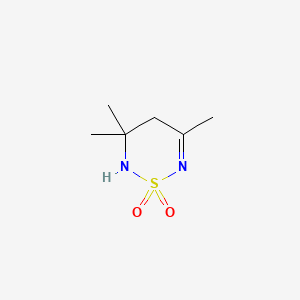
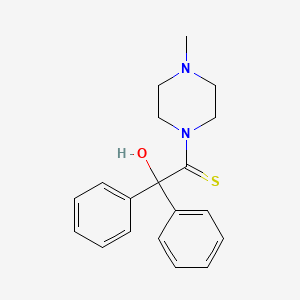
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
